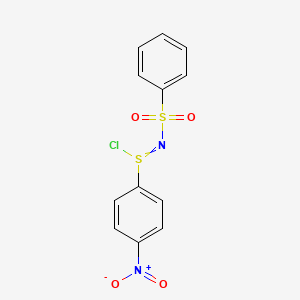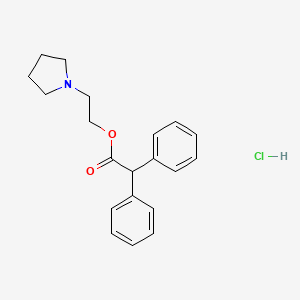
2-Pyrrolidin-1-ylethyl 2,2-diphenylacetate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidin-1-ylethyl 2,2-diphenylacetate;hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-1-ylethyl 2,2-diphenylacetate;hydrochloride typically involves the reaction of pyrrolidine with 2,2-diphenylacetic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the ester linkage. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidin-1-ylethyl 2,2-diphenylacetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyrrolidin-2-one derivatives.
Reduction: 2-Pyrrolidin-1-ylethyl 2,2-diphenylmethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Pyrrolidin-1-ylethyl 2,2-diphenylacetate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Pyrrolidin-1-ylethyl 2,2-diphenylacetate;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler compound with a similar ring structure.
2,2-Diphenylacetic acid: Shares the diphenylacetate moiety.
Pyrrolidin-2-one: An oxidized derivative of pyrrolidine.
Uniqueness
2-Pyrrolidin-1-ylethyl 2,2-diphenylacetate;hydrochloride is unique due to the combination of the pyrrolidine ring and the diphenylacetate moiety, which imparts specific chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
5411-37-0 |
|---|---|
Molecular Formula |
C20H24ClNO2 |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylethyl 2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C20H23NO2.ClH/c22-20(23-16-15-21-13-7-8-14-21)19(17-9-3-1-4-10-17)18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16H2;1H |
InChI Key |
KTKRIIVTJHUIDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


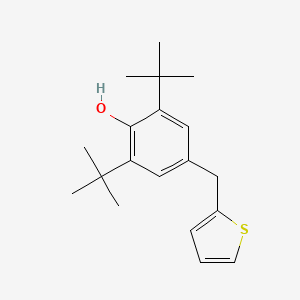
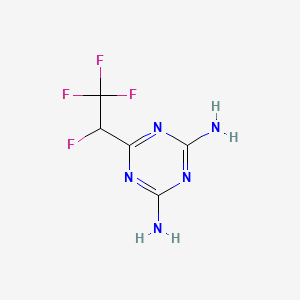
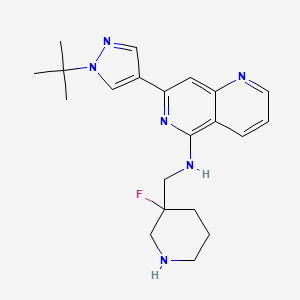
![13h-Indeno[1,2-c]phenanthrene](/img/structure/B14745940.png)
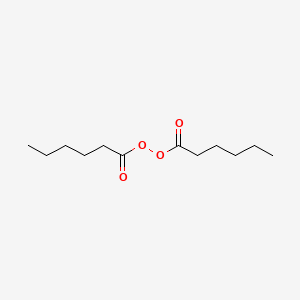
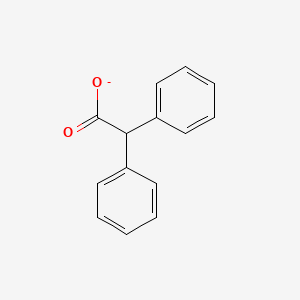

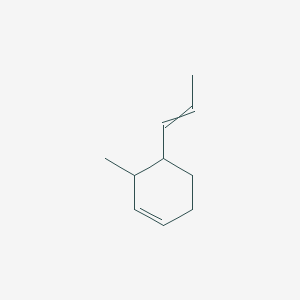
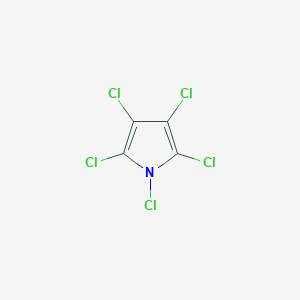
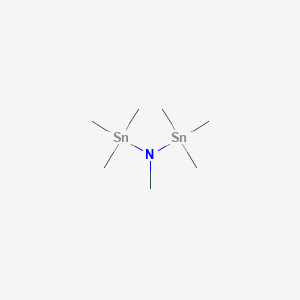
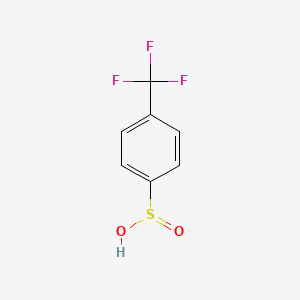
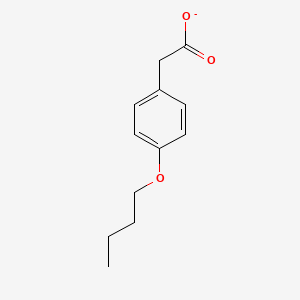
![4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B14745998.png)
